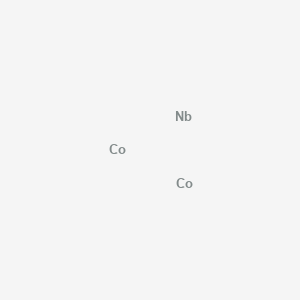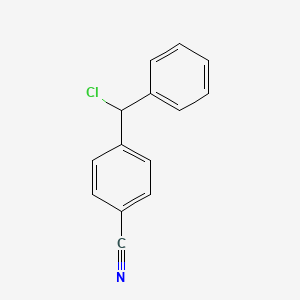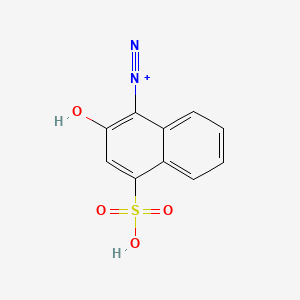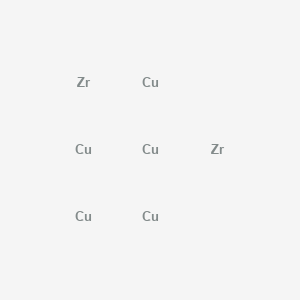
Cobalt;niobium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt and niobium form a variety of intermetallic compounds and alloys that exhibit unique properties, making them valuable in various industrial and scientific applications. These compounds are known for their high melting points, excellent mechanical properties, and resistance to oxidation and corrosion. The combination of cobalt and niobium is particularly significant in the development of superalloys and high-entropy alloys, which are used in high-temperature and high-stress environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cobalt and niobium compounds can be synthesized through various methods, including co-precipitation, solid-state reactions, and arc melting. One common method involves the co-precipitation of cobalt nitrate and niobium oxalate solutions using ammonium hydroxide as a precipitating agent. The resulting precipitate is then calcined to form the desired compound .
Another method involves melting pure cobalt and niobium metals in an arc furnace under an inert atmosphere, such as argon. This process ensures the formation of homogeneous alloys with controlled compositions .
Industrial Production Methods: In industrial settings, cobalt and niobium alloys are typically produced using high-temperature melting techniques. The metals are melted together in an electric arc furnace or an induction furnace, followed by casting into molds. The resulting ingots are then subjected to various heat treatments and mechanical processing to achieve the desired microstructure and properties .
Analyse Chemischer Reaktionen
Types of Reactions: Cobalt and niobium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cobalt niobium oxide can be synthesized through the oxidation of cobalt and niobium precursors in the presence of oxygen .
Common Reagents and Conditions: Common reagents used in the synthesis of cobalt and niobium compounds include cobalt nitrate, niobium oxalate, and ammonium hydroxide. The reactions are typically carried out under controlled pH conditions and temperatures to ensure the formation of the desired products .
Major Products Formed: The major products formed from these reactions include cobalt niobium oxides, such as cobalt niobium oxide (CoNb₂O₆), which exhibit unique catalytic and electronic properties .
Wissenschaftliche Forschungsanwendungen
Cobalt and niobium compounds have a wide range of scientific research applications. They are used as catalysts in various chemical reactions, including the selective catalytic reduction of nitrogen oxides with ammonia . These compounds also find applications in the development of high-performance batteries, supercapacitors, and electronic devices due to their excellent electrochemical properties .
In the field of medicine, cobalt and niobium compounds are being explored for their potential use in anticancer therapies. Cobalt complexes, in particular, have shown promising anticancer activity and are being investigated for their mechanisms of action and potential clinical applications .
Wirkmechanismus
The mechanism of action of cobalt and niobium compounds varies depending on their specific application. In catalytic applications, the combination of cobalt’s redox properties and niobium’s surface acidity enhances the overall catalytic activity and selectivity. For example, in the selective catalytic reduction of nitrogen oxides, the incorporation of niobium into cobalt oxide catalysts improves the conversion efficiency and selectivity towards nitrogen gas .
In anticancer applications, cobalt complexes exert their effects through various mechanisms, including the generation of reactive oxygen species, inhibition of DNA synthesis, and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Cobalt and niobium compounds can be compared with other transition metal compounds, such as those containing nickel, titanium, or tantalum. While cobalt and niobium compounds exhibit excellent high-temperature stability and mechanical properties, they also offer unique catalytic and electronic properties that distinguish them from other similar compounds .
Similar Compounds:- Nickel-based compounds
- Titanium-based compounds
- Tantalum-based compounds
Each of these compounds has its own set of properties and applications, but the combination of cobalt and niobium offers a unique balance of mechanical strength, thermal stability, and catalytic activity that makes them particularly valuable in advanced materials and technologies .
Eigenschaften
CAS-Nummer |
12017-33-3 |
|---|---|
Molekularformel |
Co2Nb |
Molekulargewicht |
210.77276 g/mol |
IUPAC-Name |
cobalt;niobium |
InChI |
InChI=1S/2Co.Nb |
InChI-Schlüssel |
JMMJBHVIJWVQMX-UHFFFAOYSA-N |
Kanonische SMILES |
[Co].[Co].[Nb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B14712372.png)
![1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene](/img/structure/B14712375.png)


![Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)-](/img/structure/B14712394.png)


